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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-fluoropyridine

Cat. No.: B058044 Get Quote

Introduction: 2-Amino-3-bromo-5-fluoropyridine is a substituted pyridine derivative that

serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Its specific arrangement of amino, bromo, and fluoro groups on the pyridine ring makes it a

valuable building block for creating more complex molecules, including enzyme inhibitors and

polypeptide antagonists.[3] This technical guide provides a comprehensive overview of the

methodologies used to elucidate and confirm the structure of 2-Amino-3-bromo-5-
fluoropyridine, tailored for researchers and professionals in drug development. The document

details the compound's physicochemical properties, a common synthetic route, and the

application of key analytical techniques for structural confirmation.

Compound Identification and Physicochemical
Properties
The primary identification of 2-Amino-3-bromo-5-fluoropyridine is established through its

unique identifiers and physical properties. This foundational data is critical for handling,

characterization, and regulatory purposes.
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Property Value Reference

Chemical Name
2-Amino-3-bromo-5-

fluoropyridine

Synonym(s)
3-Bromo-5-fluoro-2-

pyridinamine
[1]

CAS Number 869557-43-7 [4]

Molecular Formula C₅H₄BrFN₂ [4]

Molecular Weight 191.00 g/mol [1][4]

Appearance Solid, Pale yellow solid [3]

Melting Point 62-66 °C

SMILES String Nc1ncc(F)cc1Br

InChI Key
KXSQMCRVUAALNE-

UHFFFAOYSA-N

Synthesis and Characterization Workflow
The elucidation of a chemical structure is a systematic process that begins with synthesis and

purification, followed by a suite of analytical experiments. The general workflow for confirming

the structure of 2-Amino-3-bromo-5-fluoropyridine is outlined below.
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Synthesis & Purification

Structural Analysis
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Aqueous Work-up
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Mass Spectrometry (MS)
(Confirms Mass & Formula)

Infrared Spectroscopy (IR)
(Identifies Functional Groups)
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(¹H, ¹³C, ¹⁹F)

(Determines Connectivity)

X-ray Crystallography
(Confirms 3D Structure)

Elucidated Structure:
2-Amino-3-bromo-5-fluoropyridine

Click to download full resolution via product page

Caption: General workflow for synthesis and structure elucidation.
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A common and direct method for synthesizing 2-Amino-3-bromo-5-fluoropyridine is through

the bromination of 2-amino-5-fluoropyridine.[5]

Procedure:

Prepare a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) within a 50 L

reactor.[5]

Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the sulfuric acid solution.[5]

Adjust the reaction temperature to 30 °C.[5]

Add liquid bromine (10 kg, 63 mol) portion-wise over a period of 3 hours.[5]

Stir the reaction mixture at 45 °C for 18 hours, followed by an additional 5 hours at 50 °C to

ensure completion.[5]

For work-up, the crude product is dissolved in toluene, washed with brine, and the organic

phase is concentrated to yield the final product.[5]

Spectroscopic and Analytical Data for Structure
Elucidation
The core of structure elucidation relies on interpreting data from various spectroscopic

techniques. Each method provides unique pieces of information that, when combined, create a

complete picture of the molecular structure.

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

For 2-Amino-3-bromo-5-fluoropyridine, the presence of a bromine atom results in a

characteristic isotopic pattern.

Experimental Protocol (Electrospray Ionization - ESI-MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample solution directly into the ESI source of the mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Analyze the resulting spectrum for the molecular ion peaks and their isotopic distribution.

Analysis Expected Result Interpretation

Molecular Ion (M) m/z 190.95
Corresponds to the nominal

mass of C₅H₄BrFN₂.

Isotopic Pattern

Two peaks of nearly equal

intensity at m/z ~191 and ~193

([M+H]⁺)

Characteristic of a molecule

containing one bromine atom

(⁷⁹Br and ⁸¹Br isotopes).

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)

1640 - 1590 N-H bend (scissoring) Primary Amine (-NH₂)

1600 - 1450 C=C and C=N stretching Pyridine Ring

1250 - 1150 C-N stretch Aryl Amine

1100 - 1000 C-F stretch Aryl Fluoride

650 - 550 C-Br stretch Aryl Bromide
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NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in a molecule. For 2-Amino-3-bromo-5-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are

essential.

Experimental Protocol (¹H and ¹³C NMR):

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

Predicted ¹H NMR Data:

The pyridine ring has two protons. The proton at position 4 will appear as a doublet of

doublets due to coupling with the fluorine at position 5 and the proton at position 6.

The proton at position 6 will also be a doublet of doublets, coupling to the fluorine at position

5 and the proton at position 4.

The amino (-NH₂) protons will appear as a broad singlet.

Predicted ¹³C NMR Data:

Five distinct signals are expected for the five carbon atoms of the pyridine ring.

The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant.

Other carbons will exhibit smaller two- or three-bond C-F couplings.

The carbon attached to bromine (C3) will be significantly downfield shifted.

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure,

including bond lengths, bond angles, and stereochemistry.[6]
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Experimental Protocol (Single-Crystal X-ray Diffraction):

Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.[7]

Mount the crystal on a goniometer and place it in an X-ray diffractometer.[6]

Expose the crystal to a beam of X-rays and collect the resulting diffraction pattern.[6]

Process the diffraction data to calculate an electron density map.[6]

Fit the known atoms (C, N, Br, F, H) into the electron density map to build and refine the final

molecular structure.[6]

Logical Framework for Structure Confirmation
The data from each analytical technique are pieces of a puzzle. The final structure is confirmed

by ensuring all pieces fit together logically, with no contradictions.

Mass Spec Data
(m/z 191/193)

Confirms Molecular Formula
C₅H₄BrFN₂

IR Data
(N-H, C-F, C-Br stretches)

Confirms Functional Groups
(-NH₂, Ar-F, Ar-Br)

NMR Data
(Proton/Carbon environment,

C-F & H-F couplings)

Confirms Atomic Connectivity
(2-Amino, 3-Bromo, 5-Fluoro)

X-ray Data
(3D Atomic Coordinates)

Provides Unambiguous 3D Structure
& Final Confirmation

Confirmed Structure

Click to download full resolution via product page

Caption: Logical flow of data integration for structure confirmation.

Relevance in Drug Discovery
2-Amino-3-bromo-5-fluoropyridine is not typically an active pharmaceutical ingredient (API)

itself but is a key starting material. Its utility lies in its pre-functionalized scaffold, allowing
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medicinal chemists to introduce additional complexity through chemical reactions at the amino

or bromo positions to synthesize novel drug candidates. The class of aminopyridines has been

explored for various biological activities, including antibacterial and anticancer effects.[2][8]

2-Amino-3-bromo-5-fluoropyridine
(Building Block)

Chemical Synthesis
(e.g., Suzuki Coupling,
Amide Bond Formation)

Lead Compound Library Biological Screening
(e.g., Kinase Assays)

Active Pharmaceutical Ingredient
(API)

Click to download full resolution via product page

Caption: Role as a building block in a drug discovery pipeline.

Conclusion: The structure elucidation of 2-Amino-3-bromo-5-fluoropyridine is achieved

through a coordinated application of synthesis and multiple analytical techniques. While mass

spectrometry and IR spectroscopy provide initial evidence of the formula and functional groups,

NMR spectroscopy is paramount for establishing the precise connectivity of the atoms. For

ultimate confirmation, single-crystal X-ray diffraction offers an unambiguous three-dimensional

view of the molecule. This rigorous, multi-faceted approach is fundamental to chemical

research and is essential for ensuring the identity and purity of key intermediates used in the

development of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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